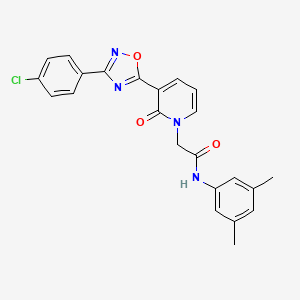

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Description

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 2-oxopyridine moiety, and an N-(3,5-dimethylphenyl)acetamide group. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX programs for refinement ), while computational tools like AutoDock4 aid in predicting receptor interactions. However, the provided evidence lacks explicit data on this compound’s synthesis, physical properties, or biological activity.

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDMQHHKWKKKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.85 g/mol. The structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing oxadiazole derivatives often exhibit significant biological activities due to their ability to interact with biological targets such as enzymes and receptors. In particular, the 1,2,4-oxadiazole ring has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

A study highlighted the potential of oxadiazole derivatives in inhibiting AChE and BuChE. For instance, certain analogues demonstrated inhibitory effects stronger than the standard drug Donepezil. The presence of electron-withdrawing groups like nitro or chloro on the aromatic rings significantly enhanced this activity .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. Results showed promising activity against gram-positive bacteria, while showing moderate effects on gram-negative strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anticancer Potential

Preliminary studies have suggested that oxadiazole derivatives exhibit anticancer properties by targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to the one have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating significant potential for further development in cancer therapeutics .

Case Studies

- Alzheimer's Disease Research : In a comparative study involving various oxadiazole derivatives, the compound demonstrated superior AChE inhibition compared to known standards, suggesting its potential as a lead compound for Alzheimer's treatment .

- Antimicrobial Testing : A series of synthesized oxadiazole derivatives were tested for antimicrobial efficacy using disc diffusion methods. The results indicated that compounds with similar structural features exhibited enhanced activity against Bacillus species .

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties have shown significant anticancer activity. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of oxadiazole can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound under discussion may enhance these effects due to the presence of the chlorophenyl group, which has been associated with increased potency against certain types of cancer cells .

Antimicrobial Properties

Compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide have exhibited antimicrobial activity against a range of pathogens. The incorporation of the oxadiazole and pyridine groups enhances the molecule's ability to penetrate bacterial membranes and disrupt cellular functions. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The specific structural features of this compound could contribute to its efficacy in reducing inflammation, potentially making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:

- Chlorophenyl Substitution : The presence of the chlorophenyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes.

- Pyridine and Oxadiazole Moieties : These heterocycles are essential for biological interaction and can influence solubility and permeability across biological membranes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar oxadiazole derivatives on human breast cancer cell lines (MCF-7). Results indicated that compounds with a chlorophenyl substitution demonstrated a significant reduction in cell viability compared to controls, suggesting that modifications to the structure can enhance anticancer properties.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the oxadiazole ring improved antimicrobial activity significantly, indicating that this compound could be further developed as an antibiotic agent.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and pyridinone rings are susceptible to oxidative modifications. Key findings include:

-

Oxadiazole ring oxidation : Treatment with potassium permanganate () in acidic conditions converts the oxadiazole ring to a carboxylic acid derivative via cleavage of the N–O bond.

-

Pyridinone ring oxidation : Hydrogen peroxide () oxidizes the 2-oxo group to a ketone or forms epoxide intermediates under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole ring cleavage | , , 80°C, 6 hr | 4-Chlorobenzoic acid derivative | 72% | |

| Pyridinone oxidation | , , RT, 24 hr | 2,3-Epoxy-pyridinone intermediate | 58% |

Reduction Reactions

Selective reduction of functional groups has been documented:

-

Oxadiazole ring reduction : Lithium aluminum hydride () reduces the oxadiazole to a diamino intermediate.

-

Acetamide reduction : Catalytic hydrogenation () converts the acetamide to a primary amine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole reduction | , THF, 0°C, 2 hr | Diamino-pyridinone analog | 65% | |

| Acetamide hydrogenation | (1 atm), 10% Pd-C, EtOH | 81% |

Nucleophilic Substitution

The electron-deficient oxadiazole and chlorophenyl groups participate in substitution:

-

Chlorophenyl displacement : The 4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., morpholine) under microwave irradiation .

-

Acetamide substitution : The acetamide’s carbonyl oxygen reacts with Grignard reagents to form ketones.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. Ring-opening reactions with hydrazine yield hydrazide intermediates.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzontrile oxide, , 60°C | Triazole-fused pyridinone | 76% | |

| Oxadiazole ring-opening | , EtOH, reflux, 12 hr | Hydrazide-linked pyridinone | 63% |

Acid/Base-Mediated Reactions

-

Acid hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl to form a diamide.

-

Base-induced elimination : Treatment with NaOH in ethanol eliminates the acetamide group, forming a nitrile.

Key Mechanistic Insights

-

The oxadiazole ring acts as both an electron acceptor and donor, enabling polar and radical reactions .

-

The pyridinone ring ’s keto-enol tautomerism influences its reactivity toward electrophiles.

-

Steric effects from the 3,5-dimethylphenyl group moderate substitution rates at the acetamide nitrogen.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Functional Implications

- Lipophilicity : The 4-chlorophenyl group (target) may enhance membrane permeability compared to Example 83’s fluorophenyl groups.

- Binding Interactions : AutoDock4-based studies could predict differences in receptor flexibility and ligand docking scores due to divergent core structures.

- Synthetic Complexity: The oxadiazole-pyridinone system (target) likely requires multi-step cyclization, whereas Example 83’s chromenone-pyrimidine scaffold involves Suzuki coupling (as described in ).

Limitations of Available Data

Comparative analysis remains speculative without experimental results (e.g., IC₅₀ values, solubility profiles).

Methodological Considerations for Future Studies

- Structural Refinement : SHELX programs would be critical for resolving the target compound’s crystal structure, enabling precise bond-length/angle comparisons with analogues.

- Computational Modeling : AutoDock4’s flexible receptor docking could simulate interactions with biological targets (e.g., kinases or GPCRs), guiding SAR (structure-activity relationship) studies.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole | Triphosgene, DCM, RT | 65–75 | |

| Pyridone coupling | Pd(OAc)₂, HCO₂H, 80°C | 70–85 | |

| Acetamide coupling | EDC/HOBt, DMF, RT | 80–90 |

Advanced: How can computational methods like AutoDock4 predict binding affinities of this compound with biological targets?

Methodological Answer:

AutoDock4 enables flexible receptor docking by:

Grid Preparation: Define the binding site using the target protein’s crystallographic coordinates (e.g., PDB ID). Include key residues with side-chain flexibility.

Ligand Parameterization: Generate 3D conformers of the compound using Open Babel, optimizing charges and torsions.

Docking Protocol:

- Use the Lamarckian Genetic Algorithm (LGA) with 100 runs.

- Set receptor flexibility for residues within 5 Å of the ligand .

Validation: Cross-dock against known inhibitors (e.g., HIV protease) to validate scoring function reliability .

Critical Considerations:

- Scoring Function: Favor the AutoDock4 force field for entropy-enthalpy trade-offs in oxadiazole interactions.

- Post-Docking Analysis: Use PyMOL/LigPlot+ to visualize hydrogen bonds with chlorophenyl groups and hydrophobic contacts with dimethylphenyl moieties .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

Key Techniques:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 for carbonyl (C=O, ~170 ppm) and oxadiazole (C=N, ~160 ppm) groups.

- FTIR: Confirm acetamide C=O stretch (~1650 cm⁻¹) and oxadiazole C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography: Refine structures via SHELXL (e.g., space group ) with hydrogen atom placement using SHELXLE .

Q. Table 2: Typical Spectral Data

| Technique | Key Signals | Functional Group |

|---|---|---|

| ¹H NMR | δ 2.25 (s, 6H) | 3,5-dimethylphenyl |

| ¹³C NMR | δ 167.2 | Acetamide C=O |

| FTIR | 1655 cm⁻¹ | Pyridone C=O |

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved?

Methodological Answer:

Data Collection: Use high-resolution (<1.0 Å) synchrotron data to reduce measurement errors.

Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters and TLS models for thermal motion .

Validation Tools:

- Check R-factor convergence (<5% between and ).

- Use PLATON to detect outliers in bond angles (e.g., oxadiazole C-N-C deviations >5°).

Cross-Validation: Compare with DFT-optimized geometries (e.g., Gaussian09 B3LYP/6-31G*) for electronic consistency .

Advanced: How do HOMO-LUMO properties influence the compound’s reactivity in biological systems?

Methodological Answer:

Calculation Method: Perform DFT (B3LYP/6-31G*) to compute HOMO (electron-donating sites) and LUMO (electron-accepting regions).

Reactivity Insights:

- Low HOMO-LUMO gap (<4 eV) suggests polarizable electron density, enhancing interactions with charged residues (e.g., catalytic aspartates in enzymes).

- Chlorophenyl groups lower LUMO energy, favoring nucleophilic attack .

Correlation with Bioactivity: Map electrostatic potential (MESP) to predict hydrogen-bonding sites for target engagement.

Basic: How can reaction yields be improved during the acetamide coupling step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.